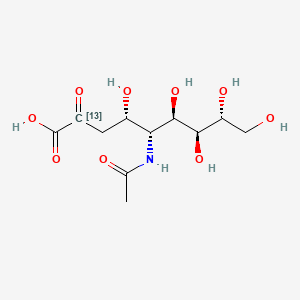

N-Acetylneuraminic acid-13C-1

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C11H19NO9 |

|---|---|

分子量 |

310.26 g/mol |

IUPAC名 |

(4S,5R,6R,7S,8R)-5-acetamido-4,6,7,8,9-pentahydroxy-2-oxo(213C)nonanoic acid |

InChI |

InChI=1S/C11H19NO9/c1-4(14)12-8(5(15)2-6(16)11(20)21)10(19)9(18)7(17)3-13/h5,7-10,13,15,17-19H,2-3H2,1H3,(H,12,14)(H,20,21)/t5-,7+,8+,9+,10+/m0/s1/i6+1 |

InChIキー |

KBGAYAKRZNYFFG-MFOUSPHQSA-N |

異性体SMILES |

CC(=O)N[C@H]([C@H](C[13C](=O)C(=O)O)O)[C@H]([C@@H]([C@@H](CO)O)O)O |

正規SMILES |

CC(=O)NC(C(CC(=O)C(=O)O)O)C(C(C(CO)O)O)O |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N-Acetylneuraminic acid-13C-1

For Researchers, Scientists, and Drug Development Professionals

N-Acetylneuraminic acid (Neu5Ac), the most prevalent member of the sialic acid family, plays a crucial role in a multitude of biological processes, including cell recognition, cell adhesion, and viral invasion.[1][2][3] Its isotopically labeled analogue, N-Acetylneuraminic acid-13C-1, in which the C1 carbon is replaced with a ¹³C isotope, serves as a powerful tool for researchers. This stable isotope-labeled compound is instrumental as a tracer and an internal standard for quantitative analysis in various advanced analytical techniques.[4][5] This guide provides a comprehensive overview of this compound, its physicochemical properties, and its applications in research, with a focus on experimental methodologies and data interpretation.

Physicochemical Properties

N-Acetyl-D-[1-¹³C]neuraminic acid is a monosialoganglioside that can be synthesized in the human body.[6] It is an N-acyl derivative of neuraminic acid, which is an amino sugar derivative.[1] The introduction of a ¹³C isotope at the C1 position provides a distinct mass shift, enabling its differentiation from the endogenous unlabeled form in mass spectrometry and specific detection in NMR spectroscopy.

| Property | Value | Reference |

| Chemical Formula | C₁₀¹³CH₁₉NO₉ | [6] |

| Molecular Weight | 309.27 g/mol | [6] |

| CAS Number | 131-48-6 (unlabeled) | [6] |

| Isotopic Purity | ≥99 atom % ¹³C | |

| Physical State | Solid | |

| Storage Temperature | ≤ -15°C | [6] |

| Boiling Point | 762.3 °C | [6] |

| Flash Point | 414.8 °C | [6] |

Applications in Research

The primary applications of this compound stem from its utility as a stable isotope tracer in metabolic studies and as an internal standard for quantification.

-

Metabolic Flux Analysis: As a tracer, it allows for the investigation of sialic acid metabolism and its incorporation into glycoconjugates.[4][5]

-

Quantitative Analysis: It serves as an internal standard in NMR, GC-MS, and LC-MS to accurately quantify the levels of N-Acetylneuraminic acid in biological samples.[4][5]

-

Structural Studies: ¹³C-labeling is crucial for NMR-based structural elucidation of glycans and their interactions with proteins.[7]

Experimental Protocols

This experiment, based on the work of Klepach et al. (2008), utilizes ¹³C-labeled N-Acetylneuraminic acid to detect and quantify its various forms in an aqueous solution.[8][9]

Methodology:

-

Sample Preparation: Prepare aqueous solutions of N-Acetylneuraminic acid labeled with ¹³C at the C1, C2, and/or C3 positions.[8][9] Adjust the pH of the solutions to desired values (e.g., pH 2 and pH 8).[8][10]

-

NMR Spectroscopy: Acquire ¹³C{¹H} NMR spectra on a high-field NMR spectrometer.[8]

-

Data Analysis: Identify the signals corresponding to the different forms of N-Acetylneuraminic acid: α-pyranose, β-pyranose, acyclic keto, keto hydrate, and enol forms based on their characteristic chemical shifts.[8][9] Quantify the relative abundance of each form by integrating the corresponding signals.[8]

Quantitative Data:

The relative percentages of the different forms of N-Acetylneuraminic acid in aqueous solution are pH-dependent.

| Form | Chemical Shift (C2) | Abundance at pH 2.0 | Abundance at pH 8.0 |

| β-pyranose | 95.97 ppm | 91.2% | 92.1% |

| α-pyranose | 96.53 ppm | 5.8% | 7.5% |

| Keto form | ~198 ppm | ~0.7% | 0.4% |

| Keto hydrate | ~94 ppm | ~1.9% | Not Reported |

| Enol form | ~143 ppm (C2), ~120 ppm (C3) | ~0.5% | Not Detected |

Data adapted from Klepach et al., J Am Chem Soc. 2008.[8][9]

This protocol describes the use of ¹³C-labeled N-Acetylneuraminic acid precursors for metabolic labeling of sialic acids in cell culture.[11][12]

Methodology:

-

Cell Culture: Culture the cell line of interest under standard conditions.

-

Metabolic Labeling: Supplement the cell culture medium with a ¹³C-labeled precursor, such as N-acetyl-[6-³H]mannosamine, which will be metabolically converted to ¹³C-labeled sialic acids.[11]

-

Glycoprotein Isolation: After a suitable incubation period, harvest the cells and isolate the glycoproteins.

-

Sialic Acid Release and Analysis: Release the sialic acids from the glycoproteins (e.g., by mild acid hydrolysis or neuraminidase treatment). Analyze the released sialic acids using techniques like HPLC or mass spectrometry to identify and quantify the incorporated ¹³C-labeled species.[11]

Visualizations

The following diagram illustrates the metabolic pathway for the incorporation of an exogenously supplied labeled mannosamine derivative into cell surface sialoglycans.

Caption: Metabolic pathway for the incorporation of a labeled mannosamine precursor into sialoglycans.

This diagram outlines the workflow for the NMR-based analysis of N-Acetylneuraminic acid tautomers in solution.

Caption: Experimental workflow for the analysis of N-Acetylneuraminic acid tautomers by NMR spectroscopy.

References

- 1. N-Acetylneuraminic acid | 131-48-6 [chemicalbook.com]

- 2. biosynth.com [biosynth.com]

- 3. Recent advances on N-acetylneuraminic acid: Physiological roles, applications, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. N-Acetyl-D-[1-13C]neuraminic acid | 131-48-6 | MA15642 [biosynth.com]

- 7. 13C-Sialic Acid Labeling of Glycans on Glycoproteins Using ST6Gal-I - PMC [pmc.ncbi.nlm.nih.gov]

- 8. www3.nd.edu [www3.nd.edu]

- 9. 13C-labeled N-acetyl-neuraminic acid in aqueous solution: detection and quantification of acyclic keto, keto hydrate, and enol forms by 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Metabolic labeling of sialic acids in tissue culture cell lines: methods to identify substituted and modified radioactive neuraminic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-Acetylneuraminic acid-13C-1

Introduction

N-Acetylneuraminic acid (Neu5Ac), the most prevalent member of the sialic acid family, plays a crucial role in a multitude of biological processes.[1][2] Found at the terminal positions of glycan chains on glycoproteins and glycolipids, Neu5Ac is integral to cellular recognition, cell adhesion, and host-pathogen interactions.[1][3] The isotopically labeled variant, N-Acetylneuraminic acid-13C-1 (Neu5Ac-¹³C₁), where the C1 carboxyl carbon is replaced with a ¹³C isotope, serves as a powerful tool for researchers in drug development and life sciences. This stable, non-radioactive isotope allows for detailed tracking and quantification in various analytical applications, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to elucidate metabolic pathways and study molecular interactions.[4]

Core Chemical Properties

The fundamental chemical and physical properties of N-Acetylneuraminic acid, both in its unlabeled and ¹³C-labeled forms, are vital for its application in research. These properties dictate storage conditions, solubility for experimental assays, and behavior in analytical instruments.

Quantitative Data Summary

The following tables provide a structured overview of the key quantitative data for unlabeled and ¹³C-labeled N-Acetylneuraminic acid.

Table 1: General Chemical and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | (4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | [5] |

| Synonyms | Neu5Ac, NANA, Sialic acid | [1][5] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 186 °C (decomposes) | [1] |

| Storage Temperature | -20°C to -15°C; Store away from light and moisture | [4] |

| Stability | Stable. Incompatible with strong oxidizing agents. | [3] |

Table 2: Isotopic and Molecular Weight Specifications

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Purity | Key Identifier | Source(s) |

| N-Acetyl-D-neuraminic acid (Unlabeled) | C₁₁H₁₉NO₉ | 309.27 | N/A | CAS: 131-48-6 | [1][5] |

| N-Acetyl-D-[1-¹³C]neuraminic acid | ¹³CC₁₀H₁₉NO₉ | 310.27 | ≥99 atom % ¹³C | N/A | [4][6] |

| N-Acetyl-D-[1,2,3-¹³C₃]neuraminic acid | ¹³C₃C₈H₁₉NO₉ | 312.25 | ≥99 atom % ¹³C | CAS: 1172608-56-8 |

Signaling and Metabolic Pathways

N-Acetylneuraminic acid is synthesized through a multi-step enzymatic pathway primarily located in the cytoplasm and nucleus of eukaryotic cells.[7][8] Understanding this pathway is critical for researchers utilizing ¹³C-labeled Neu5Ac to study metabolic flux and the dynamics of sialoglycan biosynthesis in various physiological and pathological states.

Eukaryotic Sialic Acid Biosynthesis Pathway

The de novo synthesis of Neu5Ac begins in the cytoplasm with UDP-N-acetylglucosamine (UDP-GlcNAc).[7] The bifunctional enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE) first converts UDP-GlcNAc to N-acetyl-D-mannosamine (ManNAc) and then phosphorylates it to ManNAc-6-phosphate.[9][10] This intermediate is then condensed with phosphoenolpyruvate (PEP) by N-acetylneuraminate-9-phosphate synthase (NANS) to form Neu5Ac-9-phosphate, which is subsequently dephosphorylated to yield Neu5Ac.[11] For its use in glycosylation, Neu5Ac is transported into the nucleus and activated to CMP-Neu5Ac by CMP-sialic acid synthetase (CMAS).[7][9] This activated sugar is then transported to the Golgi apparatus, where sialyltransferases attach it to the termini of glycan chains.[7][10]

Caption: Eukaryotic de novo biosynthesis pathway of N-Acetylneuraminic acid (Neu5Ac).

Experimental Protocols & Methodologies

N-Acetylneuraminic acid-¹³C₁ is primarily employed in tracer studies analyzed by NMR and Mass Spectrometry. These techniques allow for the precise detection and quantification of the labeled molecule and its downstream metabolites.

Metabolic Labeling and Analysis Workflow

Metabolic labeling is a powerful technique to study the incorporation of sialic acids into cellular glycoconjugates.[12] By providing cells or organisms with ¹³C-labeled Neu5Ac, researchers can trace its path through metabolic pathways and into the final glycan structures.

Protocol Outline:

-

Cell Culture and Labeling: Culture cells of interest under standard conditions. Introduce N-Acetylneuraminic acid-¹³C₁ to the culture medium at a predetermined concentration (e.g., 50 µM).[12] Incubate for a period (e.g., 24-72 hours) to allow for uptake and metabolic incorporation.

-

Sample Preparation:

-

Harvest cells and lyse them to release cellular components.

-

For analysis of cell surface glycans, glycoproteins can be isolated from the cell lysate using affinity chromatography.[12]

-

-

Glycan Release and Derivatization:

-

Release N-glycans from isolated glycoproteins using enzymes like PNGase F.

-

If necessary, derivatize the released glycans to improve detection in mass spectrometry.

-

-

Analysis:

-

Mass Spectrometry (MS): Analyze the released glycans using MALDI-TOF or LC-MS/MS to identify and quantify the ¹³C-labeled sialylated species. The mass shift corresponding to the number of ¹³C atoms incorporated serves as a clear indicator.

-

NMR Spectroscopy: For structural analysis, larger quantities of labeled material may be required. 2D and 3D NMR experiments can confirm the position of the ¹³C label within the glycan structure.[13]

-

Caption: General workflow for metabolic labeling studies using ¹³C-labeled Neu5Ac.

NMR Spectroscopy for Solution Structure Analysis

In aqueous solution, Neu5Ac exists in equilibrium between multiple forms, including the α- and β-pyranose anomers, as well as acyclic keto, hydrate, and enol forms.[2][14] ¹³C NMR is an indispensable tool for detecting and quantifying these different species. The use of site-specific ¹³C-labeled Neu5Ac, such as at the C1 position, greatly enhances the signal-to-noise ratio for the labeled carbon, facilitating detailed structural and quantitative analysis.[14]

Experimental Protocol:

-

Sample Preparation: Prepare a solution of N-Acetylneuraminic acid-¹³C₁ (e.g., ~0.1 M) in a solvent mixture, typically 95:5 v/v H₂O:D₂O, to provide a deuterium lock signal for the NMR spectrometer.[14] Adjust the pH to the desired value for the experiment (e.g., pH 2.0 or pH 8.0), as the equilibrium between forms is pH-dependent.[2][14] Transfer the solution (~300 µL) to a suitable NMR tube (e.g., 3-mm).[14]

-

NMR Data Acquisition:

-

Acquire a ¹³C{¹H} NMR spectrum on a high-field NMR spectrometer.

-

The chemical shift of the labeled ¹³C nucleus is highly sensitive to its chemical environment, allowing for the differentiation of the various solution forms.

-

For example, studies using [2-¹³C]Neu5Ac have shown distinct signals for the β-pyranose (~96 ppm), α-pyranose (~96.5 ppm), keto (~198 ppm), and keto hydrate (~94 ppm) forms at pH 2.[14]

-

-

Quantification: Integrate the signals corresponding to the different forms in the ¹³C NMR spectrum. The relative area of each peak corresponds to the relative abundance of that species in solution under the specific pH and temperature conditions.[14] At pH 8.0, the β-pyranose form is predominant (>92%), with the α-pyranose being the next most abundant (~7.5%).[2][14]

Conclusion

N-Acetylneuraminic acid-¹³C₁ is a vital research tool that provides unparalleled insight into the complex world of glycobiology. Its application in metabolic labeling studies, coupled with powerful analytical techniques like NMR and mass spectrometry, enables researchers to trace the biosynthesis of sialoglycans, quantify their expression, and probe their functional roles in health and disease. The detailed protocols and foundational chemical data presented in this guide serve as a comprehensive resource for scientists and drug development professionals aiming to leverage the capabilities of stable isotope labeling in their research endeavors.

References

- 1. N-Acetylneuraminic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. N-Acetylneuraminic acid | 131-48-6 [chemicalbook.com]

- 4. N-Acetyl-D-[1-13C]neuraminic acid | 131-48-6 | MA15642 [biosynth.com]

- 5. N-Acetyl-Neuraminic Acid | C11H19NO9 | CID 439197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Figure 1. [The biosynthesis of sialic acid...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Sialic acid - Wikipedia [en.wikipedia.org]

- 9. Sialic acid metabolism and sialyltransferases: natural functions and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. web.stanford.edu [web.stanford.edu]

- 13. 13C-Sialic Acid Labeling of Glycans on Glycoproteins Using ST6Gal-I - PMC [pmc.ncbi.nlm.nih.gov]

- 14. www3.nd.edu [www3.nd.edu]

A Technical Guide to the Synthesis of 13C Labeled N-Acetylneuraminic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary methodologies for the synthesis of 13C labeled N-Acetylneuraminic acid (Neu5Ac), a critical tool in biomedical research for studying the roles of sialic acids in various physiological and pathological processes. The guide focuses on chemoenzymatic approaches, detailing experimental protocols and presenting quantitative data to aid in the selection and implementation of the most suitable synthetic strategy.

Introduction to 13C Labeled N-Acetylneuraminic Acid

N-Acetylneuraminic acid (Neu5Ac) is the most abundant sialic acid in humans, playing a crucial role in cellular recognition, cell adhesion, and as a receptor for pathogens.[1] Isotopic labeling of Neu5Ac with 13C provides a powerful, non-radioactive probe for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) based studies.[2][3] These labeled compounds are instrumental in elucidating the conformation and dynamics of sialoglycans, investigating enzyme kinetics, and as internal standards for quantitative analysis.[2][3][4]

The synthesis of 13C labeled Neu5Ac predominantly relies on chemoenzymatic methods, which offer high stereo- and regioselectivity under mild reaction conditions. These methods typically involve the enzymatic condensation of an N-acetyl-D-mannosamine (ManNAc) derivative with a pyruvate derivative, where one or both precursors are enriched with 13C.

Chemoenzymatic Synthesis Strategies

The cornerstone of chemoenzymatic synthesis of Neu5Ac is the use of N-acetylneuraminic acid aldolase (Neu5Ac aldolase, E.C. 4.1.3.3). This enzyme catalyzes the reversible aldol condensation of N-acetyl-D-mannosamine (ManNAc) and pyruvic acid to form Neu5Ac.[5][6] By utilizing 13C-labeled precursors, the isotope can be incorporated at specific positions within the Neu5Ac molecule.

Synthesis from 13C-Labeled Pyruvic Acid

A common and straightforward approach is the condensation of unlabeled ManNAc with 13C-labeled pyruvic acid. This allows for the specific introduction of a 13C label at the C1, C2, or C3 position of Neu5Ac.

A one-pot enzymatic method for labeling the 3-position of Neu5Ac analogues has been developed.[7][8] This process involves two main steps: the degradation of a NeuAc analogue to the corresponding ManNAc analogue, followed by the condensation of the ManNAc analogue with [3-13C]-pyruvic acid.[7][8]

Synthesis from 13C-Labeled N-Acetyl-D-mannosamine (ManNAc)

Labeling at positions C4 through C9 can be achieved by using 13C-labeled ManNAc and unlabeled pyruvate. The synthesis of labeled ManNAc can be a multi-step chemical process, often starting from commercially available 13C-labeled glucose.

One-Pot Synthesis from 13C-Labeled N-Acetyl-D-glucosamine (GlcNAc)

To improve efficiency and reduce costs, one-pot multi-enzyme cascade reactions have been developed. These systems often start with the more readily available and less expensive N-acetyl-D-glucosamine (GlcNAc).[9][10][11] The key enzymes in this cascade are:

-

N-acetyl-D-glucosamine 2-epimerase (AGE): Catalyzes the epimerization of GlcNAc to ManNAc.[9][10][11]

-

N-acetylneuraminic acid aldolase (NAL): Catalyzes the condensation of ManNAc with pyruvate to form Neu5Ac.[9][10][11]

By using 13C-labeled GlcNAc or pyruvate, various isotopomers of Neu5Ac can be synthesized.

Experimental Protocols

General Enzymatic Synthesis of [3-13C]-N-Acetylneuraminic Acid

This protocol is adapted from a general method for the synthesis of Neu5Ac analogues.[7][8]

Materials:

-

N-acetyl-D-mannosamine (ManNAc)

-

[3-13C]-Pyruvic acid, sodium salt

-

N-acetylneuraminic acid aldolase (EC 4.1.3.3)

-

Tris-HCl buffer (100 mM, pH 7.5)

-

Dowex 1-X8 (formate form) resin

-

Dowex 50W-X8 (H+ form) resin

Procedure:

-

Dissolve ManNAc (1.0 eq) and sodium [3-13C]-pyruvate (1.5 eq) in 100 mM Tris-HCl buffer (pH 7.5).

-

Add Neu5Ac aldolase (e.g., 50 units per mmol of ManNAc).

-

Incubate the reaction mixture at 37°C for 24-48 hours. Monitor the reaction progress by TLC or HPLC.

-

Upon completion, terminate the reaction by heating the mixture to 100°C for 5 minutes to denature the enzyme.

-

Centrifuge the mixture to remove the precipitated protein.

-

Apply the supernatant to a Dowex 1-X8 (formate form) column.

-

Wash the column with deionized water to remove unreacted ManNAc and pyruvate.

-

Elute the [3-13C]-Neu5Ac with a linear gradient of formic acid (e.g., 0-1 M).

-

Pool the fractions containing the product and lyophilize.

-

For further purification, the lyophilized powder can be passed through a Dowex 50W-X8 (H+ form) column to remove any remaining cations, followed by another lyophilization step.

One-Pot Multi-Enzyme Synthesis from N-Acetyl-D-glucosamine

This protocol describes a cascade reaction starting from GlcNAc.[9][11][12]

Materials:

-

N-acetyl-D-glucosamine (GlcNAc) or 13C-labeled GlcNAc

-

Pyruvic acid or 13C-labeled pyruvic acid

-

N-acetyl-D-glucosamine 2-epimerase (AGE)

-

N-acetylneuraminic acid aldolase (NAL)

-

ATP (Adenosine triphosphate)

-

MgCl2

-

Tris-HCl buffer (100 mM, pH 7.5)

Procedure:

-

In a reaction vessel, prepare a solution containing 100 mM Tris-HCl buffer (pH 7.5), GlcNAc (e.g., 100 mM), pyruvate (e.g., 200 mM), ATP (e.g., 5 mM), and MgCl2 (e.g., 2 mM).

-

Add AGE (e.g., 200 U/L) and NAL (e.g., 500 U/L) to the reaction mixture.

-

Incubate the reaction at 37°C for 12-24 hours.

-

Monitor the formation of Neu5Ac by HPLC.

-

Purify the resulting 13C-labeled Neu5Ac using the ion-exchange chromatography method described in Protocol 3.1.

Quantitative Data

The yields of 13C-labeled Neu5Ac synthesis can vary depending on the specific method, precursors, and reaction conditions.

| Labeling Position | Starting Materials | Method | Reported Yield | Reference |

| [3-13C] | ManNAc, [3-13C]-Pyruvic acid | One-pot enzymatic | Good yields | [7][8] |

| [1-13C] | N-acetyl-D-mannosamine, [1-13C]Oxaloacetic acid | Chemical synthesis | Not specified | [13] |

| [3,9-13C] | [6-13C]-ManNAc, [3-13C]-Pyruvic acid | Chemoenzymatic | Not specified | [14] |

| Uniformly 13C-labeled | 13C-GlcNAc, 13C-Pyruvate | Multi-enzyme cascade | High conversion | [9][10] |

Visualizations

General Chemoenzymatic Synthesis of [3-13C]-Neu5Ac

Caption: Chemoenzymatic synthesis of [3-13C]-Neu5Ac.

One-Pot Multi-Enzyme Cascade Synthesis

Caption: Multi-enzyme cascade for 13C-Neu5Ac synthesis.

Conclusion

The chemoenzymatic synthesis of 13C-labeled N-Acetylneuraminic acid offers a versatile and efficient means of producing these valuable molecular probes. By selecting the appropriate 13C-labeled precursors and enzymatic system, researchers can tailor the synthesis to incorporate isotopic labels at specific positions for a wide range of applications in glycobiology and drug development. The one-pot, multi-enzyme cascade reactions, in particular, represent a highly efficient and cost-effective strategy for the large-scale production of 13C-labeled Neu5Ac.

References

- 1. N-Acetylneuraminic acid - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 13C-labeled N-acetyl-neuraminic acid in aqueous solution: detection and quantification of acyclic keto, keto hydrate, and enol forms by 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemo-Enzymatic Synthesis of (13)C Labeled Complex N-Glycans As Internal Standards for the Absolute Glycan Quantification by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. biosynth.com [biosynth.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Frontiers | One-pot biosynthesis of N-acetylneuraminic acid from chitin via combination of chitin-degrading enzymes, N-acetylglucosamine-2-epimerase, and N-neuraminic acid aldolase [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Recent advances on N-acetylneuraminic acid: Physiological roles, applications, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Biosynthesis of N-Acetylneuraminic Acid-13C-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core biosynthetic pathways for N-Acetylneuraminic acid-13C-1 (NeuAc-13C-1), a critical isotopically labeled monosaccharide with significant applications in biomedical research and drug development. This document details both enzymatic and whole-cell metabolic engineering approaches for its synthesis, presenting quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

Introduction to N-Acetylneuraminic Acid (NeuAc)

N-Acetylneuraminic acid, the most common form of sialic acid, is a nine-carbon sugar that typically occupies the terminal position of glycan chains on glycoproteins and glycolipids.[1] These terminal sialic acid residues are pivotal in a multitude of biological recognition events.[2] The availability of isotopically labeled NeuAc, such as NeuAc-13C-1, is crucial for nuclear magnetic resonance (NMR) spectroscopy studies to elucidate the structure, conformation, and interactions of sialylated glycans.[3][4]

Enzymatic Synthesis of this compound

The enzymatic synthesis of NeuAc-13C-1 offers a highly specific and controlled method for its production. This approach typically involves a one-pot, two-enzyme cascade reaction.

Core Biosynthesis Pathway

The enzymatic synthesis of NeuAc initiates with the epimerization of N-acetyl-D-glucosamine (GlcNAc) to N-acetyl-D-mannosamine (ManNAc), catalyzed by N-acetylglucosamine-2-epimerase (AGE). Subsequently, N-acetylneuraminic acid aldolase (NAL) catalyzes the condensation of ManNAc with pyruvate to form NeuAc.[1][5] To produce NeuAc labeled at the C1 position, [1-13C]-pyruvate is utilized as the substrate.

References

- 1. Recent advances on N-acetylneuraminic acid: Physiological roles, applications, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 13C-Sialic Acid Labeling of Glycans on Glycoproteins Using ST6Gal-I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 13C-sialic acid labeling of glycans on glycoproteins using ST6Gal-I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | One-pot biosynthesis of N-acetylneuraminic acid from chitin via combination of chitin-degrading enzymes, N-acetylglucosamine-2-epimerase, and N-neuraminic acid aldolase [frontiersin.org]

An In-depth Technical Guide to 13C Isotopic Labeling of Sialic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, experimental methodologies, and applications of 13C isotopic labeling of sialic acid. It is designed to serve as a practical resource for researchers in glycobiology, drug development, and related fields.

Core Principles of 13C Isotopic Labeling of Sialic Acid

13C isotopic labeling is a powerful technique used to trace the metabolic fate of molecules and analyze their structure and dynamics. By replacing the naturally abundant ¹²C with the stable isotope ¹³C at specific positions within a sialic acid molecule or its precursors, researchers can track its incorporation into glycoconjugates and analyze the resulting labeled products using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The core principle involves introducing a ¹³C-labeled substrate into a biological system, either through metabolic labeling in cell culture or through in vitro chemoenzymatic methods. As the labeled substrate is processed through the sialic acid biosynthesis pathway, the ¹³C atoms are incorporated into sialic acid residues on glycoproteins and glycolipids. This "heavy" isotope acts as a probe, allowing for the differentiation and quantification of newly synthesized or modified sialoglycans from the pre-existing unlabeled population.

Key applications of this technique include:

-

Metabolic Flux Analysis (MFA): Quantifying the rate of metabolic reactions (fluxes) within the sialic acid biosynthesis pathway. This is crucial for understanding how cellular metabolism is altered in disease states like cancer or in response to drug treatment.

-

Structural Analysis by NMR: The ¹³C label provides additional NMR-active nuclei, enabling more detailed structural characterization of sialylated glycans and their interactions with other molecules.

-

Quantitative Mass Spectrometry: The mass shift introduced by the ¹³C label allows for the accurate quantification of sialylation levels on glycoproteins, which is critical for the characterization of biopharmaceuticals like monoclonal antibodies.

-

Drug Development: Understanding the mechanism of action of drugs that target glycosylation pathways and assessing the comparability of biosimilars.[1][2]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the 13C isotopic labeling of sialic acid.

Chemoenzymatic Synthesis of ¹³C-Labeled CMP-N-Acetylneuraminic Acid (CMP-Neu5Ac)

This protocol describes a four-step, one-pot enzymatic synthesis of ¹³C-labeled CMP-Neu5Ac, the activated sugar nucleotide donor required for sialylation.[3][4]

Materials:

-

N-hydroxysuccinimide

-

¹³C-acetyl chloride

-

D-mannosamine (ManN)

-

¹³C-pyruvate

-

Neu5Ac aldolase

-

CMP-Neu5Ac synthetase (CSS)

-

Cytidine-5'-triphosphate (CTP)

-

Inorganic pyrophosphatase

-

Tris-HCl buffer (100 mM, pH 8.8) containing 20 mM MgCl₂

-

D₂O

Procedure:

-

Synthesis of N-¹³C-[1][5]-acetoxy-succinimide: Combine N-hydroxysuccinimide and ¹³C-acetyl chloride.

-

Synthesis of N-¹³C-[1][5]-acetyl-mannosamine (¹³C-ManNAc): React the product from step 1 with D-mannosamine.

-

Synthesis of ¹³C-[1][3][5][6][7]-Neu5Ac: In a Tris-HCl buffer, react ¹³C-ManNAc with ¹³C-pyruvate using Neu5Ac aldolase.

-

Synthesis of ¹³C-[1][3][5][6][7]-CMP-β-Neu5Ac:

-

To the reaction mixture from step 3, add CTP, CMP-Neu5Ac synthetase, and inorganic pyrophosphatase.[8]

-

Add D₂O to a final volume of 650 µL.

-

Incubate the reaction at 37°C for 40-60 minutes.[8]

-

Monitor the reaction completion by ³¹P NMR.[8]

-

The resulting solution containing ¹³C-CMP-Neu5Ac can be used directly for subsequent sialylation reactions without further purification.[8]

-

Metabolic Labeling of Sialic Acids in Mammalian Cells

This protocol outlines the general procedure for metabolically labeling sialic acids in cultured mammalian cells using a ¹³C-labeled precursor.

Materials:

-

Mammalian cell line of interest (e.g., CHO, HEK293)

-

Appropriate cell culture medium (e.g., DMEM, Ham's F-12)

-

Fetal Bovine Serum (FBS)

-

¹³C-labeled sialic acid precursor (e.g., N-¹³C-acetyl-D-mannosamine, ¹³C-glucose)

-

Phosphate Buffered Saline (PBS)

-

Cell lysis buffer

-

Protease inhibitors

Procedure:

-

Cell Culture: Culture the mammalian cells in their standard growth medium until they reach the desired confluency (typically 70-80%).

-

Media Preparation: Prepare the labeling medium by supplementing the standard culture medium with the ¹³C-labeled precursor. The final concentration of the labeled precursor may need to be optimized for each cell line and experimental goal but can range from µM to mM concentrations.

-

Labeling:

-

Aspirate the standard growth medium from the cells.

-

Wash the cells once with sterile PBS.

-

Add the prepared labeling medium to the cells.

-

-

Incubation: Incubate the cells in the labeling medium for a desired period. The incubation time will depend on the turnover rate of the sialoglycans of interest and can range from a few hours to several days.[9]

-

Cell Harvesting:

-

Aspirate the labeling medium.

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer containing protease inhibitors.

-

Collect the cell lysate for downstream analysis (e.g., Western blot, mass spectrometry).[9]

-

Chemoenzymatic Labeling of Glycoproteins

This protocol details the in vitro enzymatic transfer of ¹³C-labeled sialic acid to a glycoprotein.[3][10]

Materials:

-

Purified glycoprotein (e.g., monoclonal antibody)

-

Neuraminidase (optional, for desialylation)

-

¹³C-CMP-Neu5Ac (from Protocol 2.1)

-

α-2,6-Sialyltransferase (ST6Gal-I) or other appropriate sialyltransferase

-

Reaction buffer (e.g., 50 mM Tris-HCl, 10 mM MnCl₂, pH 7.5)

Procedure:

-

Desialylation (Optional): If the glycoprotein is already sialylated, it may be necessary to remove the existing sialic acids. Incubate the glycoprotein with neuraminidase according to the manufacturer's instructions. Purify the desialylated glycoprotein.

-

Sialylation Reaction Setup:

-

In a microcentrifuge tube, combine the glycoprotein, ¹³C-CMP-Neu5Ac, and the chosen sialyltransferase in the reaction buffer. The molar ratio of donor to acceptor will need to be optimized.

-

-

Incubation: Incubate the reaction mixture at 37°C for a period ranging from a few hours to overnight, depending on the enzyme and substrate concentrations.

-

Reaction Quenching and Purification: Stop the reaction by adding EDTA or by heat inactivation. Purify the ¹³C-labeled glycoprotein using an appropriate chromatography method (e.g., size-exclusion, affinity chromatography).

-

Analysis: Analyze the purified glycoprotein by NMR or mass spectrometry to confirm the incorporation of ¹³C-sialic acid.

Data Presentation

Quantitative data from 13C isotopic labeling experiments are crucial for interpretation. The following tables provide examples of the types of data that can be generated.

NMR Chemical Shift Data

¹³C NMR chemical shifts are sensitive to the local chemical environment and can be used to identify the position of the label and characterize the structure of the sialylated glycan.

Table 1: ¹³C NMR Chemical Shifts (δ, ppm) of N-Acetylneuraminic Acid (Neu5Ac) and its Derivatives.

| Carbon Atom | Neu5Ac[11] | [2-¹³C]Neu5Ac[11] | [3-¹³C]Neu5Ac[11] | ¹³C-labeled Sialylated IgG Fc[5] |

| C1 | 171.81 | 171.81 | 171.81 | ~175 |

| C2 | 100.60 | 100.60 | 100.60 | ~100 |

| C3 | 40.61 | 40.61 | 40.61 | ~40 |

| C4 | 67.82 | 67.82 | 67.82 | - |

| C5 | 53.11 | 53.11 | 53.11 | - |

| C6 | 71.93 | 71.93 | 71.93 | - |

| C7 | 69.41 | 69.41 | 69.41 | - |

| C8 | 71.24 | 71.24 | 71.24 | - |

| C9 | 64.77 | 64.77 | 64.77 | - |

| Acetyl CO | 176.21 | 176.21 | 176.21 | - |

| Acetyl CH₃ | 23.48 | 23.48 | 23.48 | - |

Bold values indicate the position of the ¹³C label. Values for IgG Fc are approximate and can vary based on the specific glycoform and experimental conditions.

Mass Spectrometry Data

Mass spectrometry can be used to determine the mass isotopomer distribution of metabolites in the sialic acid pathway and to quantify the extent of labeling in glycoproteins.

Table 2: Representative Mass Isotopomer Distribution Data for Sialic Acid Biosynthesis Intermediates from a ¹³C-Glucose Labeling Experiment.

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |

| UDP-GlcNAc | 5 | 10 | 25 | 30 | 20 | 8 | 2 |

| ManNAc | 8 | 15 | 30 | 25 | 15 | 5 | 2 |

| ManNAc-6P | 7 | 12 | 28 | 28 | 18 | 6 | 1 |

| Neu5Ac-9P | 10 | 18 | 35 | 20 | 12 | 4 | 1 |

| Neu5Ac | 12 | 20 | 38 | 18 | 9 | 2 | 1 |

This is a representative table. Actual values will vary depending on the cell line, culture conditions, and labeling time.

Table 3: Mass Spectrometry Data for ¹³C-Labeled Sialylated N-Glycans.

| Glycan Composition | Linkage | Observed m/z (¹²C) | Observed m/z (¹³C-labeled) | Mass Shift (Da) |

| A2G2S1 | α2,6 | 2243.8 | 2249.8 | 6 |

| A2G2S2 | α2,6 | 2604.9 | 2616.9 | 12 |

| FA2G2S1 | α2,3 | 2433.9 | 2439.9 | 6 |

| FA2G2S2 | α2,3/α2,6 | 2795.0 | 2807.0 | 12 |

This table assumes labeling with [U-¹³C₆]-glucose leading to a +6 Da shift per sialic acid residue. A=antenna, G=galactose, F=fucose, S=sialic acid.

Mandatory Visualizations

Sialic Acid Biosynthesis Pathway

This diagram illustrates the key enzymatic steps in the de novo synthesis of sialic acid, providing a framework for understanding metabolic flux.

References

- 1. Analytical Similarity Assessment of Biosimilars: Global Regulatory Landscape, Recent Studies and Major Advancements in Orthogonal Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The “comparability” exercise in biosimilars | biosim [biosim.es]

- 3. 13C-Sialic Acid Labeling of Glycans on Glycoproteins Using ST6Gal-I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. NMR Detection and Characterization of Sialylated Glycoproteins and Cell Surface Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploration of the Sialic Acid World - PMC [pmc.ncbi.nlm.nih.gov]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. academic.oup.com [academic.oup.com]

- 9. scispace.com [scispace.com]

- 10. One-pot three-enzyme chemoenzymatic approach to the synthesis of sialosides containing natural and non-natural functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Pivotal Role of N-Acetylneuraminic Acid in Glycoproteins: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Core Functions, Analysis, and Therapeutic Implications of N-Acetylneuraminic Acid in Glycoproteins

Abstract

N-Acetylneuraminic acid (Neu5Ac), the most prevalent sialic acid in humans, plays a critical role as a terminal monosaccharide on the glycan chains of glycoproteins.[1][2] Its strategic location and negative charge at physiological pH significantly influence a vast array of biological processes, from modulating protein stability and cellular communication to orchestrating immune responses and driving disease progression.[3][4] This technical guide provides a comprehensive overview of the multifaceted role of Neu5Ac in glycoproteins, intended for researchers, scientists, and drug development professionals. We delve into the biosynthesis of Neu5Ac, its impact on the physicochemical properties of glycoproteins, and its profound implications in health and disease. Detailed experimental protocols for the analysis and quantification of Neu5Ac are provided, alongside a review of its significance in the development of therapeutic glycoproteins.

Introduction: The Significance of Terminal Sialylation

Glycosylation is a ubiquitous post-translational modification that profoundly impacts the structure and function of proteins. Among the myriad of monosaccharides that constitute the glycan chains, N-acetylneuraminic acid (Neu5Ac) holds a unique and influential position. Typically found at the non-reducing termini of N- and O-linked glycans, Neu5Ac acts as a crucial modulator of glycoprotein behavior.[3][5]

The addition of Neu5Ac, a process termed sialylation, imparts a negative charge to the glycoprotein surface, influencing its conformation, solubility, and interactions with other molecules.[4] This terminal modification is not merely a structural embellishment but an active participant in a multitude of physiological and pathological events, including cell-cell recognition, cell adhesion, and signaling.[5] Furthermore, the sialylation status of glycoproteins is a critical determinant of their circulatory half-life and immunogenicity, making it a key consideration in the design and development of biotherapeutics.[6][7] Aberrant sialylation is a hallmark of various diseases, most notably cancer, where it is often associated with metastasis and immune evasion.[6]

This guide will explore the fundamental aspects of Neu5Ac biology, from its synthesis to its functional consequences, with a focus on its role in glycoproteins.

Biosynthesis of N-Acetylneuraminic Acid and Glycoprotein Sialylation

The journey of Neu5Ac from simple sugars to its final position on a glycoprotein is a multi-step enzymatic process that spans different cellular compartments.

The biosynthesis of Neu5Ac begins in the cytoplasm with UDP-N-acetylglucosamine (UDP-GlcNAc). The enzyme UDP-GlcNAc 2-epimerase/N-acetylmannosamine kinase (GNE) first converts UDP-GlcNAc to N-acetylmannosamine (ManNAc) and then phosphorylates it to ManNAc-6-phosphate. Subsequently, N-acetylneuraminic acid phosphate synthase (NANS) condenses ManNAc-6-phosphate with phosphoenolpyruvate (PEP) to form N-acetylneuraminic acid 9-phosphate (Neu5Ac-9-P). A phosphatase then removes the phosphate group to yield free Neu5Ac.

For its incorporation into glycans, Neu5Ac must be activated. This occurs in the nucleus, where CMP-sialic acid synthetase (CMAS) converts Neu5Ac to CMP-N-acetylneuraminic acid (CMP-Neu5Ac). CMP-Neu5Ac is then transported into the Golgi apparatus, the site of glycoprotein synthesis. Within the Golgi, a family of sialyltransferases (STs) catalyzes the transfer of Neu5Ac from CMP-Neu5Ac to the terminal galactose (Gal) or N-acetylgalactosamine (GalNAc) residues of nascent glycan chains on glycoproteins.[8]

Functional Roles of N-Acetylneuraminic Acid in Glycoproteins

The terminal positioning of Neu5Ac on glycoproteins has profound functional consequences, influencing their physical properties, biological interactions, and therapeutic efficacy.

Impact on Physicochemical Properties and Stability

The presence of Neu5Ac contributes to the overall negative charge of a glycoprotein, which can influence its conformation and prevent aggregation. Sialylation can also enhance the stability of glycoproteins by protecting them from proteolytic degradation.[3]

Modulation of Cellular Interactions and Signaling

Sialylated glycoproteins are key players in cellular communication. They can act as ligands for a family of sialic acid-binding immunoglobulin-like lectins (Siglecs).[9] The interaction between sialylated glycoproteins and Siglecs on immune cells can modulate immune responses, often leading to an inhibitory signal that helps maintain immune homeostasis.[9]

Siglec-3 (CD33) Signaling Pathway:

Upon binding to its sialylated ligand, Siglec-3 (CD33) becomes phosphorylated on its intracellular immunoreceptor tyrosine-based inhibitory motifs (ITIMs) by Src family kinases. This phosphorylation creates docking sites for the recruitment of SH2 domain-containing phosphatases, such as SHP-1 and SHP-2.[9][10] These phosphatases then dephosphorylate downstream signaling molecules, leading to the attenuation of cellular activation pathways.[10]

Role in Disease: The Case of Cancer

Aberrant sialylation is a well-established hallmark of cancer.[6] Tumor cells often exhibit increased levels of sialylation, which contributes to their malignant phenotype. Hypersialylation can promote tumor cell detachment, migration, and invasion.[6] Furthermore, the dense layer of sialic acids on cancer cells can mask underlying antigens, helping them to evade immune surveillance.[6]

ST6Gal-I-Mediated Cancer Progression:

The sialyltransferase ST6Gal-I, which is often upregulated in cancer, plays a crucial role in promoting cancer progression by sialylating various cell surface receptors.[8][11] For instance, the sialylation of integrins and receptor tyrosine kinases can activate downstream signaling pathways like the PI3K/Akt pathway, leading to increased cell proliferation, survival, and invasion.[8][12]

N-Acetylneuraminic Acid in Drug Development

The profound impact of Neu5Ac on the properties of glycoproteins makes it a critical quality attribute (CQA) in the development of biotherapeutics.

Pharmacokinetic Modulation

Sialylation plays a crucial role in extending the circulatory half-life of therapeutic glycoproteins. The terminal Neu5Ac residues mask underlying galactose residues, preventing their recognition by the asialoglycoprotein receptor (ASGPR) in the liver, which would otherwise lead to rapid clearance from the bloodstream.[5][7] Glycoengineering strategies to increase the sialic acid content of therapeutic proteins, such as erythropoietin (EPO) and monoclonal antibodies (mAbs), have been successfully employed to enhance their pharmacokinetic profiles and reduce dosing frequency.[13][14]

Immunogenicity and Efficacy

The type of sialic acid present on a therapeutic glycoprotein can also influence its immunogenicity. While Neu5Ac is the predominant sialic acid in humans, another form, N-glycolylneuraminic acid (Neu5Gc), is not synthesized by humans and can elicit an immune response.[15] Therefore, it is crucial to control the levels of Neu5Gc in biotherapeutics produced in non-human cell lines. The degree of sialylation can also impact the efficacy of a therapeutic antibody by modulating its binding to Fc receptors and, consequently, its effector functions like antibody-dependent cell-mediated cytotoxicity (ADCC).[16][17]

Data Presentation: Quantitative Impact of N-Acetylneuraminic Acid

The following tables summarize the quantitative effects of Neu5Ac on key properties of glycoproteins.

Table 1: Impact of Sialylation on Pharmacokinetic Parameters

| Glycoprotein | Sialylation Status | Half-life (t½) | Clearance (CL) | Volume of Distribution (Vd) | Reference |

| Erythropoietin (EPO) | High Sialylation | ~3-fold longer | Lower | - | [18] |

| Low Sialylation | Shorter | Higher | - | [18] | |

| Darbepoetin alfa | Higher Sialylation | ~3-fold longer than rHuEPO | Lower | - | [13][18] |

| Etanercept | High Sialylation | More favorable PK properties | Lower | - | [2] |

| Low Sialylation | Less favorable PK properties | Higher | - | [2] | |

| Pertuzumab | Desialylated | Faster clearance | Higher | - | [5] |

Table 2: Impact of Sialylation on Receptor Binding Affinity

| Glycoprotein/Ligand | Receptor | Sialylation Status | Dissociation Constant (Kd) | Change in Affinity | Reference |

| MUC1 Mucin | Monoclonal Antibodies | Varied | 10⁻¹⁰ to 10⁻⁶ M | Variable (increased, decreased, or unchanged) | [19] |

| Influenza Hemagglutinin | Sialic Acid Analogs | Varied | 0.055 ± 0.004 mM | S227A mutation reduced affinity | [20] |

| SARS-CoV-2 Spike Protein | 9-O-Acetylated Sialic Acid | Acetylated | IC₅₀ in the range 0.1–1 µM | Significantly reduced infectivity | [21] |

Experimental Protocols

Accurate analysis and quantification of Neu5Ac are essential for both basic research and biopharmaceutical development. Below are detailed methodologies for key experiments.

Quantification of Sialic Acid by HPLC with DMB Labeling

This method involves the release of sialic acids from the glycoprotein, derivatization with 1,2-diamino-4,5-methylenedioxybenzene (DMB), and subsequent analysis by reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.[13][22][23]

Protocol:

-

Sialic Acid Release:

-

To approximately 5-200 µg of glycoprotein sample, add 2 M acetic acid.

-

Incubate at 80°C for 2 hours to hydrolyze the glycosidic bonds and release the sialic acids.

-

Dry the sample in a vacuum centrifuge.

-

-

DMB Labeling:

-

Prepare the DMB labeling solution by mixing DMB reagent, glacial acetic acid, 2-mercaptoethanol, and sodium hydrosulfite in water.[22]

-

Reconstitute the dried sample in the DMB labeling solution.

-

Incubate at 50°C for 3 hours in the dark.

-

Stop the reaction by adding a sufficient volume of water.

-

-

RP-HPLC Analysis:

-

Inject the DMB-labeled sample onto a C18 reverse-phase column.

-

Use an isocratic mobile phase, typically a mixture of acetonitrile, methanol, and water.[23]

-

Detect the labeled sialic acids using a fluorescence detector with excitation at ~373 nm and emission at ~448 nm.

-

Quantify the amount of Neu5Ac by comparing the peak area to a standard curve generated with known concentrations of DMB-labeled Neu5Ac standard.

-

Analysis of Sialic Acids by HPAEC-PAD

High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) is a sensitive and direct method for the analysis of underivatized carbohydrates, including sialic acids.[10][14][24]

Protocol:

-

Sialic Acid Release:

-

HPAEC-PAD System Setup:

-

Use an anion-exchange column (e.g., CarboPac PA20) suitable for carbohydrate analysis.[10]

-

The mobile phase is typically a sodium hydroxide or potassium hydroxide gradient, with or without sodium acetate, to elute the negatively charged sialic acids.

-

Set up the pulsed amperometric detector with a gold working electrode and an appropriate waveform for carbohydrate detection.

-

-

Chromatographic Analysis:

-

Inject the reconstituted sample into the HPAEC-PAD system.

-

Separate the sialic acids based on their charge and interaction with the stationary phase.

-

Identify and quantify Neu5Ac by comparing the retention time and peak area to that of a known standard.

-

Mass Spectrometric Analysis of Sialic Acids

Mass spectrometry (MS) is a powerful tool for the detailed structural characterization and quantification of sialic acids. To overcome the lability of sialic acids during MS analysis, derivatization is often employed.[25]

Protocol:

-

Sialic Acid Release and Derivatization:

-

Release sialic acids from the glycoprotein as described in the previous protocols.

-

Derivatize the released sialic acids to stabilize them and enhance ionization efficiency. Common derivatization agents include DMB or p-toluidine.[25]

-

-

LC-MS/MS Analysis:

-

Separate the derivatized sialic acids using liquid chromatography (LC), typically with a reverse-phase column.

-

Introduce the eluent into the mass spectrometer.

-

Acquire mass spectra in a positive or negative ion mode, depending on the derivatization agent.

-

Perform tandem mass spectrometry (MS/MS) to obtain fragment ions for structural confirmation.

-

-

Data Analysis:

-

Identify Neu5Ac based on its specific mass-to-charge ratio (m/z) and characteristic fragmentation pattern.

-

Quantify the amount of Neu5Ac using stable isotope-labeled internal standards or by comparison to a standard curve.

-

Conclusion

N-Acetylneuraminic acid is a key modulator of glycoprotein structure and function, with far-reaching implications in health and disease. Its role in determining the pharmacokinetic properties and immunogenicity of biotherapeutics underscores the importance of its careful characterization and control during drug development. The experimental protocols and data presented in this guide provide a valuable resource for researchers and scientists working to unravel the complexities of sialobiology and harness its potential for therapeutic innovation. As our understanding of the intricate roles of Neu5Ac continues to grow, so too will our ability to design more effective and safer glycoprotein-based drugs.

References

- 1. agilent.com [agilent.com]

- 2. biosynth.com [biosynth.com]

- 3. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. agilent.com [agilent.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Recent advances on N-acetylneuraminic acid: Physiological roles, applications, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular features underlying differential SHP1/SHP2 binding of immune checkpoint receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lcms.cz [lcms.cz]

- 11. The therapeutic potential of sialylated Fc domains of human IgG - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ST6Gal-I overexpression facilitates prostate cancer progression via the PI3K/Akt/GSK-3β/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. tools.thermofisher.com [tools.thermofisher.com]

- 15. Implications of the presence of N-glycolylneuraminic Acid in Recombinant Therapeutic Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. hilarispublisher.com [hilarispublisher.com]

- 17. Fc glycan sialylation of biotherapeutic monoclonal antibodies has limited impact on antibody‐dependent cellular cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. researchgate.net [researchgate.net]

- 20. Multivalent 9-O-Acetylated-sialic acid glycoclusters as potent inhibitors for SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 21. lcms.cz [lcms.cz]

- 22. Engineering O-glycovariants of Etanercept with Heightened Potency Using an O-glycoengineered Cho Cell Line Platform | FDA [fda.gov]

- 23. tools.thermofisher.com [tools.thermofisher.com]

- 24. fda.gov [fda.gov]

- 25. agilent.com [agilent.com]

Unveiling the Sialome: A Technical Guide to N-Acetylneuraminic acid-13C-1 in Glycan Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylation, the enzymatic process of attaching glycans (carbohydrates) to proteins and lipids, is a critical post-translational modification that profoundly influences a vast array of biological processes. Among the diverse monosaccharides that constitute these complex glycan structures, N-acetylneuraminic acid (Neu5Ac), a predominant form of sialic acid, plays a pivotal role.[1] Situated at the terminal positions of glycan chains, sialic acids are key modulators of cellular adhesion, signaling, and immune responses.[2] Aberrant sialylation is a hallmark of various pathological conditions, including cancer and inflammatory diseases, making the "sialome" a compelling target for diagnostics and therapeutic intervention.[3]

This technical guide provides an in-depth exploration of N-Acetylneuraminic acid-13C-1 (¹³C-Neu5Ac) as a powerful tool for glycan research. Through metabolic labeling, this stable isotope-labeled monosaccharide is incorporated into the cellular machinery, enabling precise tracking and quantification of sialylated glycans. This approach offers unparalleled insights into the dynamic nature of the sialome, facilitating biomarker discovery, drug development, and a deeper understanding of disease pathogenesis.

Metabolic Incorporation and Analysis of ¹³C-Neu5Ac

Metabolic labeling with ¹³C-Neu5Ac allows for the in-cellulo tagging of sialoglycans. Once introduced into the cell culture medium, ¹³C-Neu5Ac is taken up by the cells and enters the sialic acid biosynthetic pathway. This pathway ultimately leads to the formation of CMP-¹³C-Neu5Ac, the activated sugar nucleotide donor, which is then utilized by sialyltransferases in the Golgi apparatus to attach ¹³C-Neu5Ac to nascent glycan chains on proteins and lipids.[4]

N-Acetylneuraminic Acid Biosynthesis and Incorporation Pathway

The following diagram illustrates the key steps in the biosynthesis of N-Acetylneuraminic acid and its incorporation into glycoconjugates.

Quantitative Analysis of Sialylation

The incorporation of ¹³C-Neu5Ac enables the relative and absolute quantification of sialylated glycans using mass spectrometry. By comparing the isotopic profiles of glycans from cells grown in the presence and absence of the labeled sugar, researchers can accurately determine changes in sialylation levels under different experimental conditions.

| Parameter | Value | Cell Line | Reference |

| Labeling Efficiency | |||

| ¹³C-Neu5Ac Incorporation | >95% | Various | [5] |

| Mass Spectrometry Parameters | |||

| Precursor Mass Tolerance | 10 ppm | - | [5] |

| Product Ion Mass Tolerance | 0.1 Da | - | [5] |

| Quantification | |||

| Lower Limit of Quantification (LLOQ) for CMP-Neu5Ac | 10.0 ng/ml | Human Leukocytes | [6] |

| LLOQ for Neu5Ac | 25.0 ng/ml | Human Leukocytes | [6] |

| Assay Accuracy for CMP-Neu5Ac | 100 ± 7.0% | Human Leukocytes | [6] |

| Intraday Variation (CV) for CMP-Neu5Ac | <5.8% | Human Leukocytes | [6] |

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with ¹³C-Neu5Ac

This protocol outlines the general procedure for metabolically labeling mammalian cells with N-Acetylneuraminic acid-¹³C-1. Optimization may be required for specific cell lines and experimental goals.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

N-Acetylneuraminic acid-¹³C-1 (¹³C-Neu5Ac)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

Procedure:

-

Cell Culture: Culture mammalian cells to a confluence of 70-80% in their standard complete growth medium.

-

Medium Preparation: Prepare the labeling medium by supplementing the complete growth medium with ¹³C-Neu5Ac. A final concentration of 50-100 µM is a common starting point, but should be optimized.

-

Labeling: Aspirate the standard medium from the cells, wash once with sterile PBS, and then add the prepared labeling medium.

-

Incubation: Incubate the cells for a period that allows for sufficient incorporation of the label. This is typically 24-72 hours, depending on the cell line's doubling time and the turnover rate of the glycoproteins of interest.

-

Cell Harvest: After the incubation period, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Cell Lysis: Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.

-

Protein Extraction: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant containing the total protein extract.

-

Storage: Store the protein extract at -80°C until further processing.

Protocol 2: Enrichment of Sialoglycoproteins

This protocol describes the enrichment of sialylated glycoproteins from the total cell lysate using lectin affinity chromatography.

Materials:

-

Total protein extract from metabolically labeled cells

-

Wheat Germ Agglutinin (WGA) agarose beads (or other sialic acid-binding lectin)

-

Binding/Wash Buffer (e.g., Tris-buffered saline with 0.1% Tween-20)

-

Elution Buffer (e.g., 0.5 M N-acetylglucosamine in Binding/Wash Buffer)

Procedure:

-

Bead Equilibration: Wash the WGA agarose beads three times with Binding/Wash Buffer.

-

Binding: Incubate the total protein extract with the equilibrated WGA beads for 2-4 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads by centrifugation and wash them three times with Binding/Wash Buffer to remove non-specifically bound proteins.

-

Elution: Add Elution Buffer to the beads and incubate for 30-60 minutes at room temperature with gentle agitation to release the bound sialoglycoproteins.

-

Collection: Pellet the beads and collect the supernatant containing the enriched sialoglycoproteins.

Protocol 3: Sample Preparation for Mass Spectrometry Analysis

This protocol details the steps for preparing enriched sialoglycoproteins for analysis by mass spectrometry.

Materials:

-

Enriched sialoglycoprotein sample

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

PNGase F

-

C18 solid-phase extraction (SPE) cartridges

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

Formic acid (FA)

Procedure:

-

Reduction and Alkylation:

-

Add DTT to the protein sample to a final concentration of 10 mM and incubate at 56°C for 1 hour.

-

Cool to room temperature and add IAA to a final concentration of 25 mM. Incubate in the dark at room temperature for 45 minutes.

-

-

Tryptic Digestion:

-

Add trypsin to the sample at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

-

-

Glycan Release:

-

Heat the sample at 95°C for 5 minutes to inactivate the trypsin.

-

Add PNGase F and incubate overnight at 37°C to release the N-glycans.

-

-

Desalting:

-

Acidify the sample with TFA.

-

Condition a C18 SPE cartridge with ACN and then equilibrate with 0.1% TFA.

-

Load the sample onto the cartridge.

-

Wash the cartridge with 0.1% TFA to remove salts and other hydrophilic contaminants.

-

Elute the glycopeptides with a solution of 50% ACN and 0.1% FA.

-

-

Analysis: The eluted glycopeptides are now ready for analysis by LC-MS/MS.

Workflow for Sialylation Analysis in Biopharmaceutical Development

The analysis of sialylation is a critical quality attribute (CQA) in the development and manufacturing of biotherapeutic glycoproteins.[3] Stable isotope labeling with ¹³C-Neu5Ac provides a robust platform for ensuring the consistency and quality of these products.

Applications in Drug Discovery and Biomarker Research

The ability to quantitatively track changes in sialylation provides a powerful tool for drug discovery and the identification of disease biomarkers.

-

Target Identification and Validation: By comparing the sialome of healthy versus diseased cells or tissues, researchers can identify specific sialoglycoproteins that are dysregulated, presenting potential new drug targets.

-

Mechanism of Action Studies: ¹³C-Neu5Ac labeling can be used to understand how a drug candidate affects glycosylation pathways, providing insights into its mechanism of action.

-

Biomarker Discovery: Changes in the levels of specific sialylated glycoproteins in biofluids (e.g., serum, urine) can serve as non-invasive biomarkers for disease diagnosis, prognosis, and monitoring treatment response.

Conclusion

N-Acetylneuraminic acid-¹³C-1 is an indispensable tool for modern glycan research. Its application in metabolic labeling, coupled with advanced mass spectrometry techniques, provides an unprecedented level of detail into the complex and dynamic world of the sialome. For researchers, scientists, and drug development professionals, this stable isotope-labeled sugar offers a robust and versatile platform to unravel the roles of sialylation in health and disease, ultimately paving the way for novel diagnostic and therapeutic strategies.

References

- 1. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ludger.com [ludger.com]

- 4. FIGURE 15.4. [Metabolism of N-acetylneuraminic acid in...]. - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Simultaneous quantitation of glycoprotein degradation and synthesis rates by integrating isotope labelling, chemical enrichment and multiplexed proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitation of cytidine-5′-monophospho-N-acetylneuraminic acid in human leukocytes using LC–MS/MS: method development and validation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Principles of Metabolic Glycan Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles of metabolic glycan labeling, a powerful technique for studying, visualizing, and manipulating glycans in living systems. By harnessing the cell's own biosynthetic machinery, researchers can introduce bioorthogonal chemical reporters into glycoconjugates, enabling a wide range of applications in basic research and drug development.

Core Concepts of Metabolic Glycan Labeling

Metabolic glycan labeling is a two-step process that allows for the introduction of chemical handles into cellular glycans.[1][2]

-

Metabolic Incorporation of Unnatural Monosaccharides: Cells are provided with a synthetic monosaccharide analog that has been chemically modified to include a bioorthogonal reporter group, such as an azide or an alkyne.[3] These unnatural sugars are designed to be recognized and processed by the cell's natural metabolic pathways.[4] To enhance cell permeability, these sugar analogs are often peracetylated, meaning their hydroxyl groups are protected with acetyl groups. Once inside the cell, cellular esterases remove the acetyl groups, trapping the unnatural sugar and making it available for downstream enzymatic reactions.[5] The modified sugar is then incorporated into various types of glycans, including N-linked glycans, O-linked glycans, and O-GlcNAc modifications on intracellular proteins.[3]

-

Bioorthogonal Ligation: The chemical reporter group, now displayed on the cell surface or on intracellular glycoproteins, can be selectively targeted with a probe molecule containing a complementary reactive group. This reaction, termed bioorthogonal ligation, is highly specific and occurs without interfering with native biological processes.[6][7] The probe can be a fluorophore for imaging, a biotin tag for affinity purification and proteomic analysis, or a therapeutic agent for targeted drug delivery.

The most commonly employed bioorthogonal reactions in this context are:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Often referred to as "click chemistry," this reaction forms a stable triazole linkage between an azide and a terminal alkyne.[8] While highly efficient, the copper catalyst can be toxic to living cells, limiting its use primarily to cell lysates and fixed cells.[9]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This "copper-free" click chemistry utilizes a strained cyclooctyne that reacts spontaneously with an azide.[10] The absence of a toxic catalyst makes SPAAC ideal for labeling glycans on living cells and even in whole organisms.[11]

-

Staudinger Ligation: This reaction occurs between an azide and a triarylphosphine, forming an aza-ylide intermediate that rearranges to produce a stable amide bond.

Quantitative Data for Experimental Design

The efficiency of metabolic glycan labeling and the kinetics of the subsequent bioorthogonal reaction are critical factors for successful experimental design. The following tables summarize key quantitative data to aid in the selection of reagents and optimization of reaction conditions.

Table 1: Comparison of Labeling Efficiency for Different Azido Sugars

| Azido Sugar | Target Glycan Type | Cell Line | Concentration (µM) | Incubation Time (h) | Relative Labeling Efficiency | Reference(s) |

| Ac4ManNAz | Sialic Acids | A549 | 10 | 72 | +++ | [12] |

| Ac4ManNAz | Sialic Acids | A549 | 50 | 72 | +++++ | [12] |

| Ac4GalNAz | Mucin-type O-glycans, O-GlcNAc | CHO | 50 | 48 | ++++ | [13][14] |

| Ac4GlcNAz | O-GlcNAc, N-glycans | CHO | 50 | 48 | + | [13][14] |

| Ac4GalNAz | Mucin-type O-glycans | Jurkat | Not Specified | Not Specified | Higher than Ac4GlcNAz | [15] |

| Ac4GalNAz | Mucin-type O-glycans, O-GlcNAc | K-562 GALE-KO | 10 | Not Specified | +++ | [16] |

| Ac4GlcNAz | O-GlcNAc, N-glycans | K-562 GALE-KO | 10 | Not Specified | ++ | [16] |

Relative Labeling Efficiency is a qualitative summary based on the cited literature, with '+' indicating lower efficiency and '+++++' indicating higher efficiency.

Table 2: Comparison of Second-Order Rate Constants (k₂) for Bioorthogonal Reactions

| Reaction Type | Reactants | Rate Constant (k₂ in M⁻¹s⁻¹) | Reference(s) |

| CuAAC | Azide + Terminal Alkyne (with TBTA ligand) | 10² - 10³ | [6] |

| SPAAC | Azide + Cyclooctyne (OCT) | ~1.2 x 10⁻³ | [17] |

| SPAAC | Azide + DIBO | ~3.38 x 10⁻¹ | [17] |

| SPAAC | Azide + DBCO | 1 - 2 | [18] |

| SPAAC | Azide + ODIBO | 45 | [18] |

| SPAAC | Azide + TMTH | 4.0 | [17] |

| Staudinger Ligation | Azide + Triarylphosphine | 10⁻³ - 10⁻² | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments in metabolic glycan labeling.

Metabolic Labeling of Cell Surface Sialic Acids with Ac4ManNAz

This protocol describes the metabolic incorporation of an azido-modified sialic acid onto the cell surface glycans of cultured mammalian cells.[19][20]

Materials:

-

Mammalian cell line of choice (e.g., A549, HeLa, Jurkat)

-

Complete cell culture medium

-

Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells in the appropriate culture vessel (e.g., 6-well plate, 10 cm dish) and allow them to adhere and reach the desired confluency (typically 50-70%).

-

Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in sterile DMSO to create a stock solution (e.g., 10 mM). Store the stock solution at -20°C.

-

Metabolic Labeling: Dilute the Ac4ManNAz stock solution directly into the complete cell culture medium to the desired final concentration. A typical starting concentration is 50 µM, but the optimal concentration may vary between cell lines and should be determined empirically.[12] For sensitive cell lines, a lower concentration (e.g., 10 µM) may be preferable.[12]

-

Incubation: Replace the existing medium with the Ac4ManNAz-containing medium and incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for 1 to 3 days.[20] The optimal incubation time depends on the rate of glycan turnover for the specific cell type.

-

Washing: After the incubation period, gently aspirate the labeling medium and wash the cells two to three times with pre-warmed sterile PBS to remove any unincorporated Ac4ManNAz. The cells are now ready for downstream bioorthogonal ligation reactions.

SPAAC Reaction for Live Cell Imaging

This protocol details the labeling of azide-modified cell surface glycans on live cells with a DBCO-functionalized fluorescent probe.[12][20]

Materials:

-

Cells with metabolically incorporated azido sugars (from Protocol 3.1)

-

DBCO-functionalized fluorophore (e.g., DBCO-Cy5)

-

Complete cell culture medium (serum-free is often preferred to reduce background)

-

PBS

Procedure:

-

Prepare Staining Solution: Dilute the DBCO-fluorophore in serum-free medium or PBS to the desired final concentration. A typical starting concentration is 20 µM.[12]

-

Labeling: Add the staining solution to the washed cells and incubate for 30 minutes to 1 hour at 37°C, protected from light.

-

Washing: Gently aspirate the staining solution and wash the cells three times with PBS to remove any unreacted probe.

-

Imaging: The cells can now be imaged using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

CuAAC Reaction for Labeling Glycoproteins in Cell Lysate

This protocol describes the labeling of azide-modified glycoproteins in a cell lysate with an alkyne-functionalized probe.[21][22]

Materials:

-

Cell lysate containing azide-modified glycoproteins

-

Alkyne-functionalized probe (e.g., alkyne-biotin)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

PBS (pH 7.4)

Procedure:

-

Prepare Reagent Stock Solutions:

-

Alkyne Probe: 1 mM in DMSO or water.

-

THPTA: 40 mM in water.

-

CuSO₄: 20 mM in water.

-

Sodium Ascorbate: 300 mM in water (prepare fresh).

-

-

Reaction Setup: In a microfuge tube, combine the following in order:

-

50 µL of protein lysate (1-5 mg/mL)

-

100 µL of PBS

-

4 µL of 1 mM alkyne probe (final concentration ~20 µM)

-

10 µL of 40 mM THPTA

-

10 µL of 20 mM CuSO₄

-

-

Initiate Reaction: Add 10 µL of freshly prepared 300 mM sodium ascorbate to the reaction mixture and vortex briefly to mix.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light.

-

Downstream Processing: The labeled glycoproteins in the lysate are now ready for downstream applications such as enrichment via affinity purification (if a biotin probe was used) followed by western blotting or mass spectrometry.

Visualizing Workflows and Signaling Pathways

Diagrams are essential for understanding the complex relationships in metabolic glycan labeling. The following are Graphviz DOT scripts to generate diagrams for a typical experimental workflow and a relevant signaling pathway.

Experimental Workflow for Metabolic Glycan Labeling

Caption: General workflow of metabolic glycan labeling and subsequent bioorthogonal ligation for cell visualization.

Regulation of Akt Signaling by O-GlcNAcylation

Metabolic glycan labeling is a key tool for studying the role of O-GlcNAcylation in cellular signaling. O-GlcNAcylation of the protein kinase Akt has been shown to modulate its activity, thereby impacting downstream signaling events.[23][24][25][26]

Caption: O-GlcNAcylation of Akt by OGT modulates its activity and downstream signaling pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]

- 4. mdpi.com [mdpi.com]

- 5. Facile Metabolic Glycan Labeling Strategy for Exosome Tracking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]

- 8. interchim.fr [interchim.fr]

- 9. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. vectorlabs.com [vectorlabs.com]

- 11. benchchem.com [benchchem.com]

- 12. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pnas.org [pnas.org]

- 15. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]

- 16. pnas.org [pnas.org]

- 17. Bioorthogonal chemistry: strategies and recent development - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. vectorlabs.com [vectorlabs.com]

- 22. vectorlabs.com [vectorlabs.com]

- 23. Regulation of Akt signaling by O-GlcNAc in euglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. royalsocietypublishing.org [royalsocietypublishing.org]

- 25. Tools for investigating O-GlcNAc in signaling and other fundamental biological pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 26. O-GlcNAc Signaling: A Metabolic Link Between Diabetes and Cancer? - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to N-Acetylneuraminic Acid-¹³C-1: Suppliers, Purity, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Acetylneuraminic acid-¹³C-1, a stable isotope-labeled form of the most common sialic acid in mammals. This document details commercially available sources, their respective purities, and key experimental applications, with a focus on methodologies relevant to biomedical research and drug development.

N-Acetylneuraminic Acid-¹³C-1: Suppliers and Purity

N-Acetylneuraminic acid-¹³C-1 is available from several reputable suppliers, with purities suitable for sensitive analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. The primary forms available include labeling at the C1 position ([1-¹³C]), at the first three carbons ([1,2,3-¹³C₃]), or on the acetyl group ([1-¹³C; acetyl]). The choice of labeling position depends on the specific experimental goals.

Below is a summary of suppliers and the typical purities of their N-Acetylneuraminic acid-¹³C labeled products.

| Supplier | Product Name/Variant | Isotopic Purity | Chemical Purity |